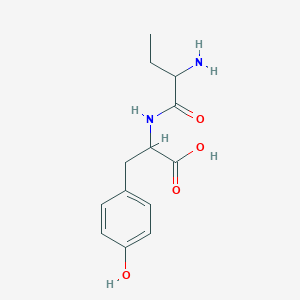
N-(2-Aminobutyryl)-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminobutyryl)-tyrosine is a synthetic compound that combines the structural elements of 2-aminobutyric acid and tyrosine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both an amino group and a carboxyl group in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminobutyryl)-tyrosine typically involves the coupling of 2-aminobutyric acid with tyrosine. One common method is through the use of peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress enzymes that facilitate the production of 2-aminobutyric acid, which can then be coupled with tyrosine using similar peptide coupling techniques as mentioned above .
化学反应分析
Types of Reactions
N-(2-Aminobutyryl)-tyrosine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioethers.
科学研究应用
N-(2-Aminobutyryl)-tyrosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(2-Aminobutyryl)-tyrosine involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(2-Aminobutyryl)-L-serine: Similar in structure but contains serine instead of tyrosine.
N-(2-Aminobutyryl)-L-alanine: Contains alanine instead of tyrosine.
2-(L-Alanylamino)-L-butyric acid: A retro-analogue with a similar backbone structure.
Uniqueness
N-(2-Aminobutyryl)-tyrosine is unique due to the presence of the tyrosine moiety, which imparts additional functional groups (phenolic hydroxyl) that can participate in further chemical reactions and interactions. This makes it particularly valuable for applications requiring specific binding or reactivity profiles.
属性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
2-(2-aminobutanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19) |
InChI 键 |
MPDOETDMJHDGGV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















